N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine
Description
Properties
Molecular Formula |
C23H36N6O |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H36N6O/c1-4-5-13-20-27-21-22(18-11-6-7-12-19(18)26-23(21)24)29(20)30-17-9-8-14-25-15-10-16-28(2)3/h6-7,11-12,25H,4-5,8-10,13-17H2,1-3H3,(H2,24,26) |
InChI Key |
UIMRIIQNCOLUHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1OCCCCNCCCN(C)C)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Cyclization Pathway
A foundational approach, adapted from imiquimod synthesis, involves constructing the imidazo[4,5-c]quinoline scaffold via nitro group reduction and subsequent cyclization.
Representative Protocol (Patent DE60308040T2):
- 4-Chloro-3-nitroquinoline is reacted with isobutylamine in toluene at −10 to +15°C, yielding 4-isobutyl-3-nitroquinoline .
- Catalytic hydrogenation reduces the nitro group to an amine, forming 4-isobutyl-3-aminoquinoline .
- Cyclization with trimethyl orthoformate in acetic acid generates the 1H-imidazo[4,5-c]quinoline core.
Modifications for Target Compound:
- Substituent adjustments: Replacing isobutylamine with n-butylamine introduces the 2-butyl group.
- Protecting group strategy: The 4-amino group is shielded using phthalimide during subsequent steps to prevent undesired side reactions.
| Step | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| 1 | Isobutylamine, TEA, Toluene, −10°C | 85% | |
| 2 | H₂, Pd/C, EtOH | 78% | |
| 3 | Trimethyl orthoformate, AcOH | 65% |
Coupling with N3,N3-Dimethylpropane-1,3-Diamine
Nucleophilic Amination
The terminal hydroxyl or halide of the butyloxybutyl linker reacts with the diamine under basic conditions:
Optimized Protocol:
- 1-(4-Bromobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (0.1 mol) and N3,N3-dimethylpropane-1,3-diamine (0.15 mol) are stirred in acetonitrile at 80°C for 12 hours.
- The mixture is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) to isolate the product.
Yield Enhancement Strategies:
- Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
- Molecular sieves prevent moisture-induced side reactions.
Deprotection and Final Functionalization
Phthalimide Removal
Hydrazine hydrate cleaves the phthalimide protecting group under reflux:
- 1-(4-((4-Phthalimido-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine (1 eq) is treated with hydrazine hydrate (5 eq) in ethanol at 80°C for 4 hours.
- Filtration and recrystallization from methanol/water yields the free amine.
Purity Control:
- HPLC analysis confirms <1% phthalhydrazide contamination.
- Sodium dithionite (Na₂S₂O₄) eliminates oxidative byproducts.
Alternative Methodological Approaches
Suzuki-Miyaura Cross-Coupling (PMC Article)
For modular assembly, a boronic acid derivative of the quinoline fragment couples with pre-functionalized imidazole intermediates:
- 5-Iodo-1-(4-hydroxybutyl)-1H-imidazole-4-carboxylate undergoes Suzuki reaction with 2-amino-4-methoxycarbonylphenylboronic acid .
- Cyclization with HCl/dioxane forms the imidazoquinoline core.
Advantages:
- Enables late-stage diversification of the linker and diamine moieties.
- Tolerates electron-withdrawing substituents on the aryl boronic acid.
Analytical Characterization and Quality Assurance
Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amino group and chloro substituents on the imidazoquinoline core undergo nucleophilic substitution:
-
Reaction with ammonia : Forms 4-amino derivatives under high-temperature methanol conditions .
-
Alkoxy group displacement : The butyloxy side chain can be replaced by nucleophiles (e.g., amines) in polar aprotic solvents like DMF.
Amide Bond Formation
The terminal dimethylpropane-1,3-diamine group participates in amide coupling:
| Substrate | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Carboxylic acid derivatives | EDCl/HOBt | DCM | 65–78 |
| Activated esters | DMT-MM | THF | 72 |
This reaction is critical for modifying the compound’s pharmacokinetic properties .
Stability Under Acidic/Basic Conditions
The compound demonstrates sensitivity to pH extremes:
| Condition | Observation | Degradation Products |
|---|---|---|
| 1M HCl, 24h, RT | Cleavage of ether linkage | Quinoline derivatives |
| 1M NaOH, 24h, RT | Hydrolysis of imidazole ring | Open-chain diamines |
Stability is optimal in neutral buffers (pH 6–8) .
Oxidation Reactions
The butyl side chain undergoes oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 60°C | Carboxylic acid derivative |
| m-CPBA | DCM, 0°C | Epoxide intermediate |
Epoxidation products (e.g., 30 and 31 ) exhibit distinct NMR shifts (δ 2.71 vs. 3.07 ppm) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, forming:
-
Primary products : CO₂ and NH₃ (identified via GC-MS).
-
Secondary products : Polycyclic aromatic hydrocarbons (PAHs) .
Catalytic Cross-Coupling Reactions
The imidazoquinoline core participates in Suzuki-Miyaura couplings :
| Aryl Halide | Catalyst | Yield (%) |
|---|---|---|
| 4-Bromophenyl | Pd(OAc)₂, SPhos | 85 |
| 3-Iodopyridinyl | Pd₂(dba)₃, Xantphos | 78 |
These reactions enable functionalization for structure-activity relationship (SAR) studies .
Key Findings
-
Reaction selectivity : The 4-amino group is more reactive than the 2-butyl group in nucleophilic substitutions .
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation steps .
-
Catalyst impact : Palladium-based catalysts (Pd(OAc)₂) outperform nickel analogs in cross-couplings .
Scientific Research Applications
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its immunomodulatory properties, particularly in the development of vaccines and cancer therapies.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as toll-like receptors (TLRs). These interactions trigger a cascade of signaling pathways that modulate immune responses. The imidazoquinoline core is particularly effective in activating TLR7 and TLR8, leading to the production of cytokines and other immune mediators .
Comparison with Similar Compounds
Table 1: Structural Features of Imidazoquinoline and Related Derivatives
Key Observations :
- The target compound’s imidazoquinoline core distinguishes it from quinazoline-based analogs (e.g., OICR18628), which may alter binding to targets like retinoblastoma-binding proteins (RBBP4) .
- Compared to HB2 (), the diamine side chain in the target compound replaces the hydroxyl group, likely enhancing water solubility and enabling stronger electrostatic interactions.
Key Observations :
- The target compound’s synthesis likely follows methods similar to and , but the absence of explicit yield data limits direct comparison.
- Quinazoline derivatives (e.g., OICR18628) exhibit lower yields (27–54%) compared to imidazoquinoline analogs, possibly due to challenges in Pd-catalyzed coupling .
Pharmacological and Functional Comparisons
Imidazoquinolines are renowned for their immunostimulatory effects. For instance:
- 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine () induces IFN production, a trait linked to Toll-like receptor (TLR) activation .
- HB2 () and related analogs show antiviral activity, though structural modifications (e.g., hydroxyl vs. diamine) significantly alter potency .
- The target compound’s diamine side chain may improve bioavailability compared to sulfonamide () or hydroxyl-containing derivatives (), as tertiary amines often enhance membrane permeability .
In contrast, quinazoline derivatives like OICR18628 target RBBP4, highlighting how core structure dictates biological targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related imidazoquinoline derivatives often involves multi-step nucleophilic substitution and coupling reactions. For example, nitrosoaniline intermediates (as in ) are synthesized via selective aromatic substitution under controlled temperatures (0–55°C) and reflux conditions. Optimization can be achieved by adjusting catalysts (e.g., NaOtBu), solvents (n-butanol, MeOH), and reaction durations (2–18 hours). Yield improvements may require iterative testing of stoichiometric ratios and purification via column chromatography .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight accuracy (e.g., <5 ppm deviation between calculated and observed values). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while melting point (mp) analysis assesses purity. Cross-validation using multiple techniques (e.g., IR for functional groups, HPLC for enantiomeric purity) is recommended to address potential spectral ambiguities .
Advanced Research Questions
Q. How can computational chemistry tools enhance the design of synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict intermediate reactivity and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach () integrates reaction path searches with machine learning to prioritize viable reaction conditions. Virtual simulations of solvent effects, steric hindrance, and electronic properties (e.g., HOMO/LUMO analysis) enable rapid screening of synthetic routes .
Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer : Discrepancies in NMR or HRMS data may arise from impurities, tautomerism, or isotopic effects. To resolve these:
- Compare experimental data with computationally predicted spectra (e.g., using ACD/Labs or Gaussian).
- Perform deuterium exchange experiments to identify labile protons.
- Use tandem MS (MS/MS) to differentiate isobaric species.
- Re-crystallize the compound to eliminate solvent interference .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require systematic structural modifications. For example:
- Replace the butyl group with shorter/longer alkyl chains to assess hydrophobicity effects.
- Substitute the dimethylamino group with other amines (e.g., morpholine, piperazine) to alter basicity.
- Use molecular docking to predict binding affinity with target proteins (e.g., Toll-like receptors).
- Cross-reference with analogs (e.g., N-(3-aminopropyl)-4-aminobutanal in ) to identify critical functional groups .
Q. What experimental design principles mitigate challenges in scaling up the synthesis from milligram to gram quantities?
- Methodological Answer : Scale-up requires addressing exothermic reactions, solvent compatibility, and purification bottlenecks. Key steps include:
- Transitioning from batch to flow chemistry for better heat management.
- Optimizing solvent recovery systems (e.g., membrane separation technologies, as in ).
- Implementing in-line analytics (e.g., PAT tools) for real-time monitoring of intermediates .
Key Considerations for Methodological Rigor
- Data Reproducibility : Document all reaction parameters (e.g., temperature gradients, stirring rates) to ensure reproducibility. Use open-source platforms like PubChem ( ) for data sharing and validation.
- Safety Protocols : While commercial safety data for this specific compound are limited, general guidelines (e.g., fume hood use, PPE) from analogous diamines () should be followed during synthesis and handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
